molecular formula C20H21F2N5O3S B2690019 7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1705885-11-5

7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2690019
CAS No.: 1705885-11-5
M. Wt: 449.48
InChI Key: WIOFOCGWGUTNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21F2N5O3S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Potential

Research into compounds structurally related to 7-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has focused on their potential psychotropic effects, specifically targeting serotonin receptors. A study involving the synthesis of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones revealed that certain compounds exhibited significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential as ligands with antidepressant and anxiolytic properties. These findings suggest a promising avenue for designing new psychotropic agents with specific receptor targeting capabilities, which could lead to the development of novel treatments for mood disorders (Chłoń-Rzepa et al., 2013).

Antiproliferative Activity

The exploration of thiazolidine-2,4-dione derivatives, while not directly mentioning the specific compound , has unveiled compounds with potent antiproliferative activity against various human cancer cell lines. This indicates the broader potential of derivatives within this chemical space to contribute to cancer research, offering insights into mechanisms that could inhibit cancer cell proliferation. Such findings underscore the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against malignancies (Chandrappa et al., 2008).

Photocyclization Research

Photocyclization studies involving xanthine derivatives, similar in structural context to the compound of interest, have demonstrated unique pathways to synthesize novel compounds. This research highlights the potential of photochemical reactions in creating new derivatives with possible pharmacological applications. Such investigations contribute to the understanding of molecular transformations under specific conditions, opening up new avenues for synthetic chemistry and drug development (Han et al., 2008).

Luminescent Material Development

The development of luminescent materials using thiazolidinedione (TD) derivatives has been explored, demonstrating the versatility of compounds within this chemical family for applications beyond pharmacology. This research into PLA blended with TD derivatives showcases the potential of these compounds in creating eco-friendly luminescent materials, potentially useful in bioplastic scintillation and other light-emitting applications (Pai & Kunhanna, 2020).

Properties

IUPAC Name

7-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O3S/c1-24-18-17(19(29)25(2)20(24)30)27(11-23-18)10-16(28)26-6-5-15(31-8-7-26)13-9-12(21)3-4-14(13)22/h3-4,9,11,15H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFOCGWGUTNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.